6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
The compound 6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic molecule featuring a triazolopyrimidinone core. Key structural elements include:
Properties
IUPAC Name |
6-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7O2/c1-2-14-3-7-16(8-4-14)20-25-18(32-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-15-5-9-17(23)10-6-15/h3-10,13H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZMLDGDXKZBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one represents a novel hybrid structure that combines elements of oxadiazoles and triazolopyrimidines. This article reviews its biological activity based on existing research findings, focusing on its anticancer potential, mechanisms of action, and other therapeutic applications.
Overview of the Compound
The compound's molecular formula is , and it features a complex arrangement of functional groups that contribute to its biological properties. The presence of the oxadiazole moiety is particularly significant due to its established bioactivity in various therapeutic areas.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. Key mechanisms include:
- Inhibition of Enzymes : The compound may target enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
- Receptor Modulation : It can also interact with various receptors and nucleic acids, potentially modulating their activity and leading to therapeutic effects.
- Cell Cycle Arrest : Studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis .
Antitumor Activity
Research has demonstrated that derivatives of oxadiazole exhibit significant antitumor properties. For instance:
| Compound | IC50 (µM) | Cell Lines Tested |
|---|---|---|
| 6 | 9.4 | Various tumor types |
| 1 | 92.4 | HeLa, CaCo-2, etc. |
The compound shows a promising mean IC50 value indicating potent cytotoxicity against a range of cancer cell lines including cervical (HeLa) and colon adenocarcinoma (CaCo-2) .
Other Biological Activities
In addition to its antitumor effects, oxadiazole derivatives have been reported to exhibit:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Effects : Potential in reducing inflammation through inhibition of COX enzymes .
- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress in cellular models .
Case Studies
- Anticancer Efficacy : A study assessed the anticancer activity of several synthesized oxadiazole derivatives against 11 different cancer cell lines. The results indicated that compounds similar to our target compound displayed selective cytotoxicity with varying degrees of potency .
- Mechanism Exploration : Another study utilized molecular docking techniques to explore how these compounds bind to their targets. The results suggested strong binding affinities for key enzymes involved in cancer metabolism, further supporting their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolopyrimidinone derivatives modified with aryl-oxadiazole and benzyl substituents. Below is a detailed comparison with analogs reported in the literature:
Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives
Key Observations:
Substituent Effects :
- The 4-fluorobenzyl group in the target compound offers a balance between lipophilicity (logP ~2.8 predicted) and metabolic resistance compared to bulkier groups like 4-chlorobenzyl (logP ~3.2) or 4-ethoxyphenyl (logP ~3.5) .
- 1,2,4-Oxadiazole rings (as in the target compound and ) are more hydrolytically stable than thioether or ester-linked analogs .
Synthetic Routes: The target compound likely employs a Cs₂CO₃-mediated coupling of oxadiazole precursors with triazolopyrimidinone intermediates, similar to methods in . In contrast, analogs like the 5-chlorophenoxy derivative () use nucleophilic aromatic substitution for phenoxy group installation.
Characterization :
- All compounds were validated via ¹H NMR, IR, and mass spectrometry (e.g., ). The target compound’s ethylphenyl and fluorobenzyl groups would show distinct aromatic splitting patterns in NMR.
Drug-Likeness :
- SwissADME predictions (as in ) suggest the target compound’s molecular weight (465.5 g/mol) and topological polar surface area (110 Ų) align with orally bioavailable drugs, unlike bromophenyl analogs (MW 494.3 g/mol; ).
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including heterocycle formation (e.g., oxadiazole and triazolo-pyrimidinone rings). Key steps include cyclization using sulfur/nitrogen sources (e.g., thiourea derivatives) and coupling reactions under catalytic conditions . For optimization, employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and scalability for intermediates .
Q. Which analytical techniques are critical for confirming the compound’s structure?
Use a combination of:
- X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement), ensuring R-factors < 0.08 for high confidence .
- Spectroscopy : Compare NMR (¹H/¹³C) and HRMS data with computationally predicted spectra (e.g., using SwissADME or PubChem tools) .
- Elemental analysis : Validate purity (>95%) via CHNS microanalysis .
Q. How can solubility and lipophilicity be experimentally determined for pharmacokinetic profiling?
Use the SwissADME platform to predict logP (lipophilicity) and aqueous solubility. Experimentally, measure partition coefficients in octanol-water systems and validate via HPLC under standardized conditions (e.g., pH 7.4 buffer). Compare results with reference drugs (e.g., celecoxib) to assess drug-likeness .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data when polymorphs or solvates are present?
If X-ray data shows inconsistent unit cell parameters, perform:
- Thermogravimetric analysis (TGA) : Identify solvent loss or polymorphic transitions.
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
- Variable-temperature crystallography : Track structural changes under thermal stress .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting triazolo-pyrimidinone derivatives?
- Substituent variation : Synthesize analogs with modified fluorobenzyl or ethylphenyl groups to assess steric/electronic effects on biological activity .
- Bioisosteric replacement : Replace the oxadiazole ring with thiadiazole or tetrazole moieties to evaluate potency shifts .
- In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., GCN2 kinase) and prioritize analogs for synthesis .
Q. How to address discrepancies between computational ADME predictions and experimental pharmacokinetic data?
- Validate in vitro assays : Measure metabolic stability using liver microsomes and compare with SwissADME predictions.
- Adjust computational parameters : Refine logP and pKa values using experimental solubility data to improve model accuracy .
- Cross-species correlation : Test bioavailability in rodent models to identify species-specific metabolism outliers .
Q. What experimental designs are suitable for evaluating biological activity against kinase targets?
- Kinase inhibition assays : Use FRET-based assays to measure IC₅₀ values against targets like GCN2, with triazolopyrimidine inhibitors (e.g., TAP20) as positive controls .
- Cellular models : Test anti-proliferative effects in cancer cell lines (e.g., 143B osteosarcoma) with ATP-competitive binding validation via Western blot (e.g., phospho-eIF2α detection) .
Q. How to handle conflicting spectroscopic data for reactive intermediates during synthesis?
- In-situ monitoring : Use LC-MS or ReactIR to track intermediate stability under varying conditions (e.g., pH, temperature) .
- Isolation alternatives : If intermediates degrade, employ protective groups (e.g., Boc for amines) or switch to one-pot reactions to minimize handling .
Q. What comparative approaches are recommended for benchmarking against structurally similar compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
